Cas no 2227907-81-3 (methyl (3S)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxypropanoate)

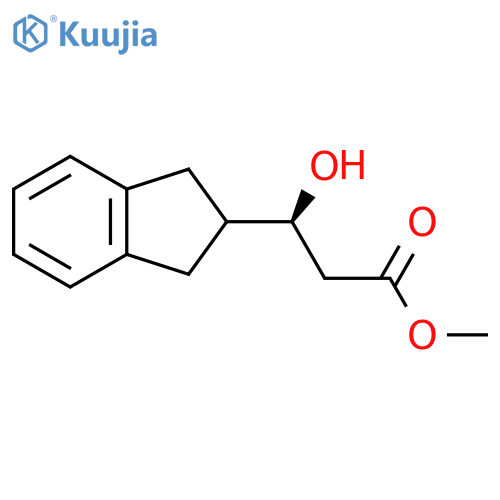

2227907-81-3 structure

商品名:methyl (3S)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxypropanoate

methyl (3S)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxypropanoate 化学的及び物理的性質

名前と識別子

-

- methyl (3S)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxypropanoate

- 2227907-81-3

- EN300-1738772

-

- インチ: 1S/C13H16O3/c1-16-13(15)8-12(14)11-6-9-4-2-3-5-10(9)7-11/h2-5,11-12,14H,6-8H2,1H3/t12-/m0/s1

- InChIKey: NFHXTVAGYQBVTI-LBPRGKRZSA-N

- ほほえんだ: O[C@@H](CC(=O)OC)C1CC2C=CC=CC=2C1

計算された属性

- せいみつぶんしりょう: 220.109944368g/mol

- どういたいしつりょう: 220.109944368g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 238

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 46.5Ų

methyl (3S)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxypropanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1738772-0.25g |

methyl (3S)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxypropanoate |

2227907-81-3 | 0.25g |

$1964.0 | 2023-09-20 | ||

| Enamine | EN300-1738772-5.0g |

methyl (3S)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxypropanoate |

2227907-81-3 | 5g |

$6190.0 | 2023-06-04 | ||

| Enamine | EN300-1738772-1g |

methyl (3S)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxypropanoate |

2227907-81-3 | 1g |

$2134.0 | 2023-09-20 | ||

| Enamine | EN300-1738772-5g |

methyl (3S)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxypropanoate |

2227907-81-3 | 5g |

$6190.0 | 2023-09-20 | ||

| Enamine | EN300-1738772-2.5g |

methyl (3S)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxypropanoate |

2227907-81-3 | 2.5g |

$4183.0 | 2023-09-20 | ||

| Enamine | EN300-1738772-0.1g |

methyl (3S)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxypropanoate |

2227907-81-3 | 0.1g |

$1879.0 | 2023-09-20 | ||

| Enamine | EN300-1738772-10g |

methyl (3S)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxypropanoate |

2227907-81-3 | 10g |

$9177.0 | 2023-09-20 | ||

| Enamine | EN300-1738772-0.05g |

methyl (3S)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxypropanoate |

2227907-81-3 | 0.05g |

$1793.0 | 2023-09-20 | ||

| Enamine | EN300-1738772-10.0g |

methyl (3S)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxypropanoate |

2227907-81-3 | 10g |

$9177.0 | 2023-06-04 | ||

| Enamine | EN300-1738772-0.5g |

methyl (3S)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxypropanoate |

2227907-81-3 | 0.5g |

$2049.0 | 2023-09-20 |

methyl (3S)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxypropanoate 関連文献

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

2227907-81-3 (methyl (3S)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxypropanoate) 関連製品

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量